Home > Products > Building Blocks P6366 > Methyl-(4-morpholin-4-YL-phenyl)-amine
Methyl-(4-morpholin-4-YL-phenyl)-amine - 173186-17-9

Methyl-(4-morpholin-4-YL-phenyl)-amine

Catalog Number: EVT-1659577
CAS Number: 173186-17-9
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl-(4-morpholin-4-yl-phenyl)-amine is a chemical compound characterized by its complex structure, which includes a morpholine ring, a phenyl group, and an amine functional group. This compound is of significant interest in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.

Source

The compound can be synthesized through several methods, primarily involving reactions between specific amines and aldehydes or ketones. The synthesis routes often utilize readily available starting materials, making it accessible for research and industrial applications.

Classification

Methyl-(4-morpholin-4-yl-phenyl)-amine is classified as an aromatic amine, which are compounds that contain an amine group attached to an aromatic ring. This classification is important as it influences the chemical behavior and reactivity of the compound.

Synthesis Analysis

Methods

The synthesis of Methyl-(4-morpholin-4-yl-phenyl)-amine can be achieved through several approaches:

  1. Reductive Amination: A common method involves the reaction of 4-(morpholin-4-yl)benzaldehyde with propargylamine in the presence of reducing agents such as sodium borohydride. This reaction typically occurs under mild conditions using solvents like methanol or ethanol.
  2. Continuous Flow Synthesis: For industrial applications, continuous flow synthesis can enhance yield and efficiency. This method utilizes packed-bed reactors where the reaction mixture flows through under controlled temperature and pressure conditions, allowing for better control over reaction parameters and minimizing by-product formation.

Technical Details

The reductive amination process generally requires careful monitoring of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants to optimize yield and purity.

Molecular Structure Analysis

Structure

Methyl-(4-morpholin-4-yl-phenyl)-amine features a morpholine ring attached to a phenyl group via a methyl linkage. The general formula can be represented as C12H15N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

Key structural data include:

  • Molecular Weight: Approximately 203.26 g/mol.
  • Melting Point: Specific melting points may vary based on purity but are typically within the range of 100-120 °C.
  • Solubility: The compound is soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.
Chemical Reactions Analysis

Types of Reactions

Methyl-(4-morpholin-4-yl-phenyl)-amine can participate in various chemical reactions:

  1. Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate.
  2. Reduction: The triple bond within the propargyl group can undergo hydrogenation to yield saturated compounds.
  3. Electrophilic Aromatic Substitution: The phenyl ring can react with electrophiles under acidic or basic conditions to introduce various substituents.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or osmium tetroxide.
  • Reduction: Hydrogen gas with palladium or nickel catalysts.
  • Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Mechanism of Action

Process

The mechanism of action for Methyl-(4-morpholin-4-yl-phenyl)-amine can vary based on its application but generally involves:

  1. Binding Interactions: The amine group can form hydrogen bonds with biological targets, influencing receptor activity.
  2. Reactivity with Electrophiles: The presence of the phenyl ring allows for electrophilic substitution reactions that can modify biological pathways.

Data

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally has a faint odor characteristic of amines.

Chemical Properties

Key chemical properties include:

  • pKa Value: The pKa value for the amine group is typically around 9-10, indicating moderate basicity.
  • Reactivity: Reacts readily with acids to form salts and can participate in nucleophilic substitution reactions.
Applications

Scientific Uses

Methyl-(4-morpholin-4-yl-phenyl)-amine has potential applications in:

  1. Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  3. Biological Studies: Investigated for its interactions with biological macromolecules, contributing to drug design and development efforts.
Introduction to Morpholine-Based Amine Derivatives in Modern Chemistry

Morpholine-based compounds represent a privileged structural class in medicinal chemistry, characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. These derivatives demonstrate remarkable versatility in drug design, primarily due to their favorable physicochemical properties and diverse biological activities. Methyl-(4-morpholin-4-yl-phenyl)-amine exemplifies this important chemical class, featuring an aniline core substituted with both methylamine and morpholine functionalities at para positions. The molecular architecture of such compounds enables unique interactions with biological targets, making them valuable scaffolds in pharmaceutical development. Morpholine-containing compounds have demonstrated significant pharmacological potential across various therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic conditions, underpinning their continued importance in modern drug discovery programs [1] [4].

Nomenclature and Structural Classification of Methyl-(4-morpholin-4-yl-phenyl)-amine

Methyl-(4-morpholin-4-yl-phenyl)-amine, systematically named as N-methyl-1-[4-(morpholin-4-yl)phenyl]methanamine, represents a structurally distinct secondary amine featuring both morpholine and aniline pharmacophores. The compound's molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. Structurally, it consists of three key components: (1) a central phenyl ring providing planar rigidity, (2) a morpholine moiety (tetrahydro-1,4-oxazine) attached at the para position of the phenyl ring, and (3) a methylamino group (-NH-CH₃) also para-substituted on the phenyl ring, creating a symmetrical molecular architecture [2].

Table 1: Structural Characteristics of Methyl-(4-morpholin-4-yl-phenyl)-amine

Structural FeatureChemical GroupStereochemical PropertiesFunctional Role
Core scaffoldPara-substituted benzene ringPlanar conformationProvides structural rigidity and serves as conjugation bridge
Heterocyclic componentMorpholine (1-oxa-4-azacyclohexane)Chair conformation with N-inversionEnhances solubility and enables hydrogen bonding
Amine functionalitySecondary amine (N-methyl group)Sp³ hybridization at nitrogenServes as hydrogen bond donor/acceptor and influences basicity
Substituent pattern1,4-disubstituted phenylSymmetrical para orientationFacilitates electronic conjugation across the molecule

The morpholine ring typically adopts a chair conformation with rapid nitrogen inversion at room temperature, contributing to conformational flexibility. The secondary amine functionality exhibits moderate basicity (predicted pKa ~8-9), allowing for protonation under physiological conditions, which significantly influences its pharmacokinetic behavior. This structural configuration facilitates electronic communication between the morpholine oxygen and the amine nitrogen through the conjugated phenyl system, potentially influencing its binding interactions with biological targets. The compound can be formally classified as a para-substituted aniline derivative with a tertiary amine morpholine and a secondary aliphatic amine functionality, placing it within a specialized category of bifunctional amine-containing morpholines [2] [4].

Historical Evolution of Morpholine-Containing Amines in Medicinal Chemistry

The integration of morpholine rings into pharmaceutical agents has followed a fascinating evolutionary trajectory since morpholine's initial commercial availability in the United States in 1935. Early medicinal chemistry applications primarily exploited morpholine's favorable solubility properties and metabolic stability. By the mid-20th century, morpholine derivatives began appearing in clinically important molecules, exemplified by compounds like tridemorph (developed by BASF in the 1960s as a fungicidal agent) and morazone (developed by Ravensberg in the 1950s as a nonsteroidal anti-inflammatory drug) [4].

The 1980s-1990s witnessed a significant expansion in morpholine applications with the introduction of timolol (1978) for cardiovascular conditions, moclobemide (1992) as a reversible MAO-A inhibitor for depression, and levofloxacin (FDA-approved 1996) as a broad-spectrum antibacterial agent. These successes demonstrated morpholine's versatility beyond mere solubilizing functions, revealing direct pharmacophoric contributions in diverse target engagements. The 2000s marked the golden age of morpholine in drug development, with the World Drug Index database listing over 100 drugs containing this heterocycle by 2003. Notable additions included aprepitant (antiemetic), reboxetine (antidepressant), and gefitinib (EGFR inhibitor for cancer therapy), collectively validating morpholine as a privileged scaffold in central nervous system, antimicrobial, and oncological therapeutics [1] [4].

Methyl-(4-morpholin-4-yl-phenyl)-amine derivatives represent a specialized subclass emerging from this historical continuum, where the combination of aniline-derived amines with morpholine rings creates unique electronic and steric properties. This structural combination enables dual-point interactions with biological targets that single-ring systems cannot achieve, facilitating enhanced selectivity and binding affinity. The compound's structural relatives appear in various experimental compounds investigated for their inhibitory activities against enzymes like monoamine oxidase and carbonic anhydrase, reflecting the ongoing medicinal chemistry interest in this hybrid pharmacophore approach [7] [4].

Role of Morpholine Moieties in Bioactive Compound Design

The morpholine ring serves multiple strategic functions in the design of bioactive compounds, particularly when incorporated into complex molecules like Methyl-(4-morpholin-4-yl-phenyl)-amine:

Solubility-Modifying Effects: The morpholine oxygen atom provides a strong hydrogen-bond acceptor capability, while the tertiary nitrogen can serve as a hydrogen-bond acceptor or, when protonated, as a cation capable of ionic interactions. These properties significantly enhance aqueous solubility compared to purely aromatic or aliphatic systems. In Methyl-(4-morpholin-4-yl-phenyl)-amine, the morpholine ring counterbalances the hydrophobic character of the phenyl ring, creating an optimal logP range (predicted 1.5-2.5) that supports membrane permeability while maintaining sufficient solubility for biological interactions. This balanced hydrophilicity-lipophilicity profile is crucial for oral bioavailability and central nervous system penetration [1] [4].

Stereoelectronic Influences: Morpholine exhibits a unique electronic profile with modestly electron-donating properties at the nitrogen (σp ~0.30) and electron-withdrawing character at the oxygen. This push-pull electronic configuration, when conjugated through the phenyl ring to the methylamine group in Methyl-(4-morpholin-4-yl-phenyl)-amine, creates a polarized electronic environment that can enhance interactions with complementary binding sites on biological targets. The electron-rich nitrogen can participate in charge-transfer interactions, while the oxygen can form strong hydrogen bonds with amino acid residues in enzyme active sites [4] [7].

Metabolic Stabilization: While morpholine rings can undergo oxidative metabolism, they generally confer greater stability than simpler amine or ether functionalities. The ring structure protects the nitrogen from rapid N-oxidation or N-dealkylation pathways that commonly affect acyclic tertiary amines. This relative metabolic stability makes morpholine-containing compounds like Methyl-(4-morpholin-4-yl-phenyl)-amine attractive scaffolds for drug development, as evidenced by numerous FDA-approved drugs containing this heterocycle [4].

Target-Specific Interactions: The morpholine moiety in Methyl-(4-morpholin-4-yl-phenyl)-amine enables specific binding interactions with diverse enzyme classes:

  • In monoamine oxidase (MAO) inhibitors, morpholine-containing compounds demonstrate significant inhibitory activity, with MO1 (a morpholine chalcone derivative) showing potent MAO-B inhibition (IC₅₀ = 0.030 µM) through reversible mixed-type inhibition (Ki = 0.018 µM) [7].
  • For carbonic anhydrase II (CA-II) inhibition, morpholine-based thiazoles demonstrate potent activity, with compound 24 exhibiting exceptional inhibition (IC₅₀ = 14.68 ± 0.29 µM) through concentration-dependent mechanisms (Ki = 9.64 ± 0.007 µM) [5].
  • In acetylcholinesterase (AChE) inhibition, morpholine chalcones like MO5 show dual inhibitory activity against AChE (IC₅₀ = 6.1 µM) and MAO-B (IC₅₀ = 1.31 µM), making them multi-target directed ligands for neurodegenerative diseases [7].

Table 2: Bioactivity Profile of Morpholine-Containing Compounds Related to Methyl-(4-morpholin-4-yl-phenyl)-amine

Target EnzymeCompound ExampleBiological ActivityInhibition MechanismStructure-Activity Insight
Monoamine oxidase B (MAO-B)MO1IC₅₀ = 0.030 µMReversible mixed-type (Ki = 0.018 µM)Morpholine chalcones show enhanced MAO-B selectivity over MAO-A
Carbonic anhydrase II (CA-II)Compound 24IC₅₀ = 14.68 ± 0.29 µMConcentration-dependent (Ki = 9.64 ± 0.007 µM)Morpholine-thiazole hybrids exhibit superior inhibition to standard acetazolamide
Acetylcholinesterase (AChE)MO5IC₅₀ = 6.1 µMReversible competitive (Ki = 2.52 µM)Morpholine enhances blood-brain barrier penetration for CNS targets
Dual AChE/MAO-BMO5AChE IC₅₀ = 6.1 µM; MAO-B IC₅₀ = 1.31 µMDifferential inhibition mechanismsEnables multi-target engagement for complex neurological disorders

The strategic incorporation of the morpholine ring in Methyl-(4-morpholin-4-yl-phenyl)-amine and related structures enables optimization of blood-brain barrier permeability, as evidenced by studies showing morpholine-containing compounds effectively crossing this barrier with minimal toxicity to normal cells (e.g., VERO cell lines). This property is particularly valuable for targeting central nervous system disorders where many therapeutic targets reside behind this protective barrier [7].

The structural versatility of the morpholine ring allows it to serve as a conformational constraint that preorganizes molecules for optimal target binding. In Methyl-(4-morpholin-4-yl-phenyl)-amine, the semi-rigid morpholine ring may restrict rotational freedom of the aniline-morpholine bond, potentially reducing the entropic penalty upon binding to biological targets compared to more flexible analogs. This preorganization principle contributes to enhanced binding affinity and selectivity observed in many morpholine-containing bioactive compounds [1] [4] [7].

Properties

CAS Number

173186-17-9

Product Name

Methyl-(4-morpholin-4-YL-phenyl)-amine

IUPAC Name

N-methyl-4-morpholin-4-ylaniline

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3

InChI Key

LCPCCZIHDCGBGU-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)N2CCOCC2

Canonical SMILES

CNC1=CC=C(C=C1)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.